4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
4-Methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide derivative featuring a 4-methylbenzo[d]thiazole moiety and a morpholinoethyl group. Its structure integrates a benzamide core substituted with a methyl group at the para position, linked to a 4-methylbenzo[d]thiazol-2-yl group and a 2-morpholinoethylamine. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.
The compound’s design leverages the benzothiazole scaffold, known for its pharmacological relevance in targeting enzymes or receptors, and the morpholine ring, which improves aqueous solubility and membrane permeability.
Properties
IUPAC Name |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.ClH/c1-16-6-8-18(9-7-16)21(26)25(11-10-24-12-14-27-15-13-24)22-23-20-17(2)4-3-5-19(20)28-22;/h3-9H,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPHADWTCFRTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the morpholinoethyl group enhances solubility and may improve pharmacokinetic properties.
Research indicates that compounds with similar structures exhibit various biological activities, particularly in the following areas:
- Antimicrobial Activity : Compounds derived from benzothiazole have shown significant efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives have demonstrated low IC50 values against tuberculosis pathogens, suggesting potent antibacterial properties .
- Anti-inflammatory Effects : In vitro studies suggest that this compound may inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. This inhibition could position it as a candidate for treating inflammatory diseases .
- Anticancer Potential : There is emerging evidence that benzothiazole derivatives can induce apoptosis in cancer cells. Studies have shown that structural modifications can enhance cytotoxic activity against different cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
Case Study: Antimicrobial Efficacy
A study conducted on various benzothiazole derivatives, including the target compound, revealed significant antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzothiazole structure could lead to enhanced potency, with some derivatives achieving MIC values lower than standard antibiotics like ampicillin .
Case Study: Anti-inflammatory Activity
In another investigation, the compound was tested for its ability to inhibit COX-2 activity in vitro. The results demonstrated a dose-dependent inhibition, suggesting potential utility in treating conditions characterized by chronic inflammation such as arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d): Features a dichlorobenzamide core and a pyridyl-thiazole scaffold. The morpholinomethyl group enhances solubility, similar to the morpholinoethyl group in the target compound .
N-[4-(1,3-Benzothiazol-2-yl)thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (Z11) : Contains a dioxopyrrolidinyl substituent, which introduces electron-withdrawing effects compared to the target’s methyl group .
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : A simpler analogue lacking the morpholine and benzothiazole extensions, emphasizing the role of halogenation in bioactivity .
Physicochemical Properties
Key Observations :
- Substituent Impact : Electron-donating groups (e.g., methyl in the target compound) increase lipophilicity compared to electron-withdrawing substituents (e.g., Cl in 4d or dioxopyrrolidinyl in Z11). This affects solubility and membrane permeability .
- Morpholine vs. Pyridine: The morpholinoethyl group in the target compound may offer better solubility than the pyridyl group in 4d, which could form stronger π-π interactions but lower water solubility .
Pharmacological Potential
- Benzothiazole Derivatives : Compounds like Z11 and the target are hypothesized to target kinases or viral proteases due to their planar benzothiazole cores, which facilitate DNA intercalation or enzyme binding .
- Morpholine Role : The morpholine ring in the target and 4d may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
